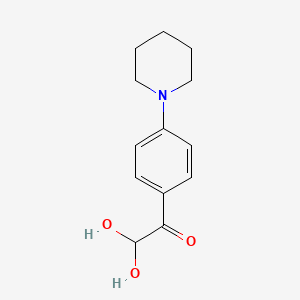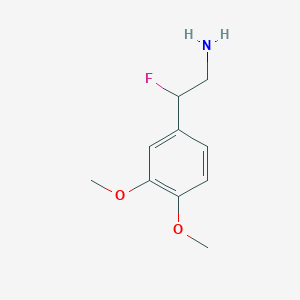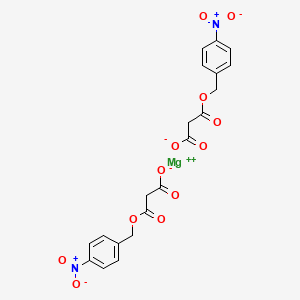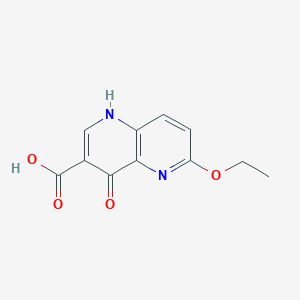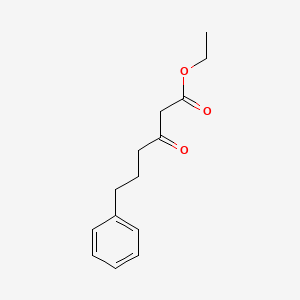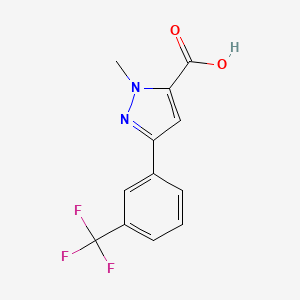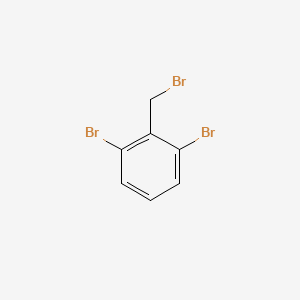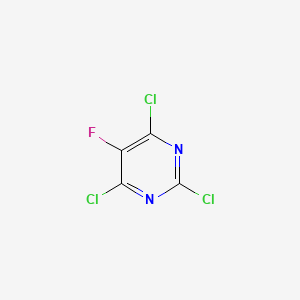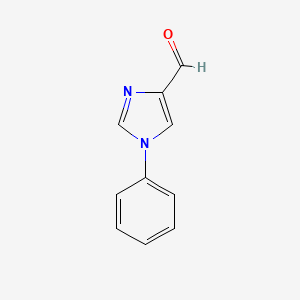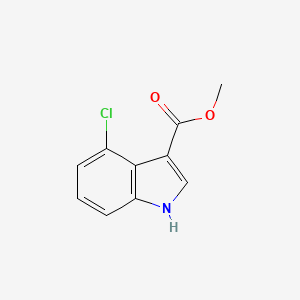
4-氯-1H-吲哚-3-羧酸甲酯
描述
“Methyl 4-chloro-1H-indole-3-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives can be prepared using various methods. For instance, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using the Mannich reaction . Another method utilized methyl 1H-indole-3-carboxylate as a starting material and introduced various ligands into the indole molecule to synthesize novel indole 3-substituted-[1,2,4]triazole derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .科学研究应用
在吲哚衍生物合成中的作用
吲哚衍生物,包括4-氯-1H-吲哚-3-羧酸甲酯,是某些生物碱中普遍存在的结构单元 . 它们在细胞生物学中发挥着重要作用,近年来因其在治疗各种疾病的潜力而受到越来越多的关注 .
生物活性化合物
吲哚衍生物用作生物活性化合物,用于治疗癌细胞、微生物和人体内的不同类型的疾病 . 它们表现出各种重要的生物学特性 .
抗病毒活性
吲哚衍生物具有抗病毒活性。 例如,某些衍生物对甲型流感病毒和柯萨奇病毒B4表现出抑制活性 .
抗炎活性
吲哚衍生物还表现出抗炎活性 . 这使得它们成为开发新型抗炎药物的潜在候选者。
抗癌活性
吲哚衍生物已显示出作为抗癌剂的潜力 . 它们可用于制备针对多药耐药癌细胞的细胞毒剂 .
抗菌活性
吲哚衍生物已显示出抗菌活性 . 这使得它们在开发新型抗菌药物方面有用。
抗结核活性
吲哚衍生物已显示出在治疗结核病方面的潜力 . 某些衍生物已显示出对结核分枝杆菌和牛分枝杆菌的体外抗结核活性 .
其他化合物制备的反应物
“4-氯-1H-吲哚-3-羧酸甲酯”可用作制备色氨酸双加氧酶抑制剂的反应物,色氨酸双加氧酶抑制剂是潜在的抗癌免疫调节剂 .
作用机制
Target of Action
Methyl 4-chloro-1H-indole-3-carboxylate, also known as 4-Chloro-1H-indole-3-carboxylic acid methyl ester, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to these biological effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 4-chloro-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 4-chloro-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, Methyl 4-chloro-1H-indole-3-carboxylate may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
Methyl 4-chloro-1H-indole-3-carboxylate exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. In cancer cells, Methyl 4-chloro-1H-indole-3-carboxylate has been shown to induce apoptosis and inhibit cell proliferation by affecting key signaling molecules and transcription factors . Furthermore, the compound’s impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-chloro-1H-indole-3-carboxylate involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Methyl 4-chloro-1H-indole-3-carboxylate can bind to specific enzymes, inhibiting their activity and preventing the progression of biochemical reactions that promote cell proliferation and survival . Additionally, the compound may activate or repress the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes. These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloro-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-chloro-1H-indole-3-carboxylate remains stable under certain conditions, maintaining its biological activity over extended periods . Exposure to specific environmental factors, such as light and temperature, can lead to the degradation of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that Methyl 4-chloro-1H-indole-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of Methyl 4-chloro-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, Methyl 4-chloro-1H-indole-3-carboxylate can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Methyl 4-chloro-1H-indole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s biological activity and overall efficacy. Additionally, Methyl 4-chloro-1H-indole-3-carboxylate may affect metabolic flux and metabolite levels, altering the balance of biochemical reactions within cells. Understanding the metabolic pathways of Methyl 4-chloro-1H-indole-3-carboxylate is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Methyl 4-chloro-1H-indole-3-carboxylate within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cells, Methyl 4-chloro-1H-indole-3-carboxylate may be distributed to various cellular compartments, where it can exert its effects on target biomolecules. The compound’s transport and distribution patterns can impact its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 4-chloro-1H-indole-3-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Methyl 4-chloro-1H-indole-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of Methyl 4-chloro-1H-indole-3-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic use.
属性
IUPAC Name |
methyl 4-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOPGKVFHCXUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542295 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101909-42-6 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



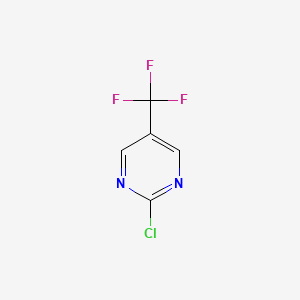
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
